2-Bromo-6-chlorophenacyl bromide
Description
Contextualization of Alpha-Haloketones as Versatile Synthetic Intermediates
Alpha-haloketones are a class of organic compounds containing a ketone functional group with a halogen atom attached to the alpha-carbon. ccspublishing.org.cn The presence of two adjacent electrophilic centers, the carbonyl carbon and the alpha-carbon, makes them highly reactive and thus valuable for forming new chemical bonds. acs.org This dual reactivity allows them to participate in a wide array of chemical transformations, serving as precursors for the synthesis of diverse molecular frameworks, including various nitrogen, sulfur, and oxygen-containing heterocycles. acs.orgnih.gov
The reactivity of α-haloketones is influenced by the nature of the halogen atom, with the reactivity generally following the trend I > Br > Cl. The carbon-halogen bond is susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the acidity of the α-hydrogens is increased by the electron-withdrawing effects of both the carbonyl group and the halogen, facilitating base-mediated reactions such as the Favorskii rearrangement. ccspublishing.org.cn
Significance of Aryl Alpha-Haloketones in Complex Chemical Synthesis
Aryl alpha-haloketones, a subclass of alpha-haloketones where the carbonyl group is attached to an aromatic ring, are particularly important in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. sigmaaldrich.com The aromatic ring provides a scaffold that can be further functionalized, allowing for the generation of a vast library of derivatives.
The synthesis of aryl alpha-haloketones is most commonly achieved through the direct halogenation of the corresponding aryl ketone. acs.org Various reagents and conditions have been developed for this transformation, including the use of elemental halogens like bromine (Br2) in acidic media, or N-halosuccinimides. acs.orgorgsyn.org More contemporary methods focus on developing greener and more efficient protocols. acs.org
Overview of Substituted Phenacyl Bromides in Modern Synthetic Strategies
Phenacyl bromides are a specific type of aryl alpha-haloketone with the general structure Ar-C(O)CH2Br. wikipedia.org Substituents on the aromatic ring can significantly modulate the reactivity of the molecule. Electron-withdrawing groups on the ring generally increase the electrophilicity of the carbonyl carbon and the alpha-carbon, enhancing the rate of nucleophilic substitution. Conversely, electron-donating groups can decrease the reactivity.
The position of the substituents also plays a crucial role. Ortho-substituents, as seen in 2-Bromo-6-chlorophenacyl bromide, can introduce steric hindrance around the reaction centers. This steric effect can diminish the rate of nucleophilic attack compared to their meta- and para-substituted counterparts. nih.gov This modulation of reactivity is a key tool for chemists, allowing for selective transformations in the presence of multiple functional groups. The strategic use of substituted phenacyl bromides is evident in their application as intermediates for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. ias.ac.in
Below is a data table outlining the properties of this compound.
| Property | Value |
| IUPAC Name | 2-bromo-1-(2-bromo-6-chlorophenyl)ethanone |
| CAS Number | 1261604-22-1 |
| Molecular Formula | C8H5Br2ClO |
| Physical Form | Solid-Crystals |
| Purity | 95% |
Data sourced from commercial suppliers. sigmaaldrich.com
The following table provides examples of different substituted phenacyl bromides and their reported melting points, illustrating the impact of substitution on physical properties.
| Compound | Substituents | Melting Point (°C) |
| Phenacyl bromide | None | 49-51 |
| p-Bromophenacyl bromide | 4-Br | 108-109 |
| p-Chlorophenacyl bromide | 4-Cl | 96-96.5 |
| 2'-Chloro-2-bromoacetophenone | 2-Cl | - |
Data compiled from various sources. orgsyn.orgsigmaaldrich.comorgsyn.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2-bromo-6-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXBBCJGHUYGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity Profiles of 2 Bromo 6 Chlorophenacyl Bromide Analogues
Nucleophilic Substitution Reactions (S(_N)2 and S(_N)1 Pathways)
Nucleophilic substitution at the α-carbon of phenacyl bromide and its analogues is a cornerstone of their chemistry. These reactions predominantly proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism, although the potential for a unimolecular (S(_N)1) pathway under specific conditions is also considered.
Kinetic Studies of Nucleophilic Attack on Alpha-Carbon
Kinetic studies are fundamental to elucidating the mechanisms of nucleophilic substitution reactions. For phenacyl bromide analogues, the reaction rates are typically measured by monitoring the consumption of the nucleophile or the formation of the product over time. These studies consistently show that the reactions follow second-order kinetics, being first order in both the α-haloketone and the nucleophile, which is characteristic of an S(_N)2 mechanism.
The rate of nucleophilic attack is influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. For instance, the reaction of phenacyl bromide with various nucleophiles, such as anilines and benzoate (B1203000) ions, has been extensively studied to understand these effects. researchgate.netnih.gov
Substituent Effects on Reaction Rates and Transition State Characteristics
The electronic nature of substituents on the phenyl ring of phenacyl bromide analogues significantly impacts the rate of nucleophilic substitution. Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups retard it. This is because electron-withdrawing groups increase the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This effect can be quantified using the Hammett equation, which relates the logarithm of the reaction rate constant to a substituent constant (σ) and a reaction constant (ρ). researchgate.net
A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents, which stabilize the transition state. For the reaction of para-substituted phenacyl bromides with benzoate ions in 90% acetone-water, a ρ value of approximately 1.05 has been reported, confirming the sensitivity of the reaction to substituent effects. researchgate.net
Conversely, studies on ortho-substituted phenacyl bromides have revealed a diminished reactivity towards nucleophilic displacement. A systematic investigation into the reaction of ortho-substituted α-bromopropiophenones with tert-butylamine (B42293) showed a decrease in reaction rates as the ortho-substituent became more electron-withdrawing (o-OCH(_3) > o-CH(_3) > o-Cl > o-CF(_3)). This unexpected trend is attributed to a combination of rotational barrier effects and electrostatic repulsion between the nucleophile and the ortho-substituent in the transition state. nih.gov
Interactive Data Table: Rate Constants for the Reaction of Substituted Phenacyl Bromides with Nucleophiles
Below is a representative table of second-order rate constants for the reaction of various substituted phenacyl bromides with different nucleophiles.
| Substituent (X) in X-C(_6)H(_4)COCH(_2)Br | Nucleophile | Solvent | Temperature (°C) | k (L mol(^{-1}) s(^{-1})) |
| p-CH(_3) | tert-Butylamine | - | - | 12.7 x 10(^{-3}) (min(^{-1})) |
| H | tert-Butylamine | - | - | 20.5 x 10(^{-3}) (min(^{-1})) |
| p-Cl | tert-Butylamine | - | - | 20.0 x 10(^{-3}) (min(^{-1})) |
| m-Cl | tert-Butylamine | - | - | 23.6 x 10(^{-3}) (min(^{-1})) |
| p-CF(_3) | tert-Butylamine | - | - | 27.3 x 10(^{-3}) (min(^{-1})) |
| o-OCH(_3) | tert-Butylamine | - | - | 7.64 x 10(^{-3}) (min(^{-1})) |
| o-CH(_3) | tert-Butylamine | - | - | 5.31 x 10(^{-3}) (min(^{-1})) |
| o-Cl | tert-Butylamine | - | - | 2.85 x 10(^{-3}) (min(^{-1})) |
| o-CF(_3) | tert-Butylamine | - | - | 2.40 x 10(^{-3}) (min(^{-1})) |
Data adapted from a study on ortho-substituted phenacyl bromides. nih.gov
Impact of Solvent Polarity on Reaction Kinetics
The polarity of the solvent plays a crucial role in the kinetics of nucleophilic substitution reactions. For S(_N)2 reactions involving a neutral nucleophile and a neutral substrate, such as the reaction of phenacyl bromide with an amine, the transition state is more polar than the reactants. In such cases, polar solvents can stabilize the transition state, thereby increasing the reaction rate.
However, the effect of the solvent is not always straightforward. For reactions involving anionic nucleophiles, polar protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and thus slow down the reaction. Therefore, the choice of solvent is a critical parameter for optimizing the reaction conditions.
Reactivity of the Carbonyl Group
The carbonyl group in 2-Bromo-6-chlorophenacyl bromide analogues is not merely a passive spectator in their reactions. Its electrophilic nature and its potential for participation in the reaction mechanism are key aspects of the reactivity of these compounds.
Electrophilic Nature of the Carbonyl Carbon
The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen. This electrophilicity allows for nucleophilic attack at the carbonyl carbon, which can lead to addition products or can be a competing pathway to substitution at the α-carbon. While direct addition to the carbonyl is a possibility, in the case of α-haloketones, substitution at the α-carbon is often the dominant pathway, especially with softer nucleophiles.
Carbonyl Participation in Reaction Mechanisms
The carbonyl group can actively participate in the reaction mechanism through a phenomenon known as neighboring group participation or anchimeric assistance. In this scenario, the lone pair of electrons on the carbonyl oxygen can assist in the departure of the leaving group from the α-carbon, forming a cyclic intermediate. This participation can lead to an enhancement of the reaction rate and can influence the stereochemical outcome of the reaction.
While direct evidence for anchimeric assistance by the carbonyl group in the reactions of this compound itself is not extensively documented in readily available literature, the concept is a well-established principle in organic chemistry and is often invoked to explain the enhanced reactivity of α-haloketones compared to their alkyl halide counterparts. Computational studies on phenacyl bromide systems have explored the potential for such interactions and their influence on the transition state geometry and energy.
Reactions Involving the Acidic Alpha-Hydrogen
The hydrogen atom on the carbon adjacent to the carbonyl group (the α-hydrogen) in phenacyl bromides is acidic due to the electron-withdrawing nature of the carbonyl group and the α-halogen. This acidity is a key factor in several important reactions, including the Favorskii rearrangement and crossed aldol (B89426) reactions.
The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading to the formation of carboxylic acid derivatives. researchgate.netwikipedia.org For α,α'-dihaloketones, such as the analogues of this compound, the reaction can proceed via different pathways depending on the substrate structure and reaction conditions. One common outcome for α,α'-dihaloketones is the elimination of a hydrogen halide to yield α,β-unsaturated carbonyl compounds. wikipedia.org
The generally accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org The process is initiated by the abstraction of an acidic α'-hydrogen by a base to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the α-halogen, displacing the halide and forming a bicyclic or polycyclic cyclopropanone intermediate. Subsequent attack of a nucleophile (such as a hydroxide (B78521) or alkoxide ion) on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to give the final rearranged product, typically a carboxylic acid or an ester. wikipedia.org
In the case of this compound analogues, the presence of electron-withdrawing bromo and chloro substituents on the phenyl ring is expected to increase the acidity of the α-hydrogen, facilitating the initial enolate formation. However, the steric hindrance from the two ortho substituents could potentially hinder the intramolecular cyclization required for the cyclopropanone intermediate formation. A study on the nucleophilic displacement of ortho-substituted phenacyl bromides has shown that ortho substituents decrease the reaction rates due to rotational barrier effects and steric repulsion. nih.gov This suggests that the Favorskii rearrangement of this compound might be slower compared to its non-ortho-substituted analogues.
An alternative pathway, known as the quasi-Favorskii or pseudo-Favorskii rearrangement, can occur when enolate formation is not possible. wikipedia.org This mechanism involves the direct attack of the nucleophile on the carbonyl carbon, followed by a concerted rearrangement with migration of the adjacent carbon and displacement of the halide.
| Substrate Analogue | Base | Product Type | Reference |
| α-Halo Ketone | Hydroxide | Carboxylic Acid | wikipedia.org |
| α-Halo Ketone | Alkoxide | Ester | wikipedia.org |
| α,α'-Dihaloketone | Base | α,β-Unsaturated Carbonyl | wikipedia.org |
Table 1: Products of Favorskii Rearrangement for α-Halo Ketone Analogues
Crossed aldol reactions involve the reaction of an enolate with an aldehyde or ketone. wikipedia.orgbyjus.comkhanacademy.org α-Haloketones, including phenacyl bromide analogues, can participate in such reactions. The acidic α-hydrogen can be removed by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. This reaction initially forms a halohydrin intermediate. uobabylon.edu.iq
The subsequent step often involves an intramolecular nucleophilic substitution, where the newly formed alkoxide attacks the carbon bearing the halogen, leading to the formation of an oxirane (epoxide). uobabylon.edu.iqresearchgate.net This intramolecular cyclization is a type of Williamson ether synthesis.
For this compound analogues, the electron-withdrawing substituents on the aromatic ring would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack in the initial aldol addition. However, as with the Favorskii rearrangement, the steric bulk of the ortho substituents could play a significant role. Studies on crossed aldol condensations of acetophenone (B1666503) with benzaldehyde (B42025) have been reported, yielding chalcone (B49325) derivatives. byjus.com The reaction between benzaldehyde and acetophenone in the presence of a base like dilute NaOH proceeds via the formation of a β-hydroxy ketone, which then dehydrates to the α,β-unsaturated ketone. byjus.com
The formation of oxiranes from halohydrins is a well-established synthetic route. researchgate.net The stereochemistry of the starting halohydrin influences the stereochemistry of the resulting epoxide. The reaction generally proceeds with inversion of configuration at the carbon bearing the halogen.
| Reactants | Intermediate | Final Product | Reference |
| α-Haloketone + Aldehyde | Halohydrin | Oxirane | uobabylon.edu.iq |
| Benzaldehyde + Acetophenone | β-Hydroxy Ketone | Chalcone (α,β-Unsaturated Ketone) | byjus.com |
Table 2: Products of Crossed Aldol Reactions and Subsequent Cyclizations
Radical Reactivity and Photochemistry
The presence of a carbon-bromine bond in this compound suggests a propensity for radical reactions, particularly under photochemical conditions.
α-Bromoketones are known to undergo homolytic cleavage of the carbon-bromine bond upon exposure to ultraviolet (UV) light. researchgate.netlibretexts.org This photodissociation process generates a phenacyl radical and a bromine radical. The quantum yield of this cleavage is influenced by the substituents on the aromatic ring. researchgate.net
For instance, a study on the photochemistry of mono- and dimethoxy-substituted α-bromoacetophenones showed that the excited singlet states cleave to yield bromine atoms and the corresponding methoxyphenacyl radicals with quantum yields ranging from 0.13 to 0.35. researchgate.net While electron-donating methoxy (B1213986) groups were studied, it can be inferred that the electron-withdrawing bromo and chloro substituents in this compound would also influence the photochemistry. These substituents are likely to affect the energy levels of the excited states and the efficiency of intersystem crossing and bond cleavage. The resulting 2-bromo-6-chlorophenacyl radical would be stabilized by the delocalization of the unpaired electron into the aromatic ring.
| Compound | Quantum Yield of C-Br Cleavage | Reference |
| Methoxy-substituted α-bromoacetophenones | 0.13 - 0.35 | researchgate.net |
Table 3: Quantum Yields for Photoinduced C-Br Bond Cleavage in Substituted α-Bromoacetophenones
The radicals generated from the photoinduced cleavage of phenacyl bromides can act as initiators for radical polymerization. libretexts.org The bromine radical, being highly reactive, can add to a monomer, initiating a polymer chain. The phenacyl radical can also initiate polymerization.
A particularly relevant application of α-haloketones as initiators is in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. cmu.edu In ATRP, an alkyl halide initiator is reversibly activated and deactivated by a transition metal complex, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. The efficiency of initiation in ATRP is highly dependent on the structure of the initiator.
For phenacyl bromide analogues, the rate of initiation is influenced by the substituents on the phenyl ring. Electron-withdrawing groups can increase the rate of the activation step. However, a study on the reactivity of ortho-substituted phenacyl bromides in nucleophilic displacement reactions, which is analogous to the activation step in ATRP, showed a decrease in reactivity with increasing steric bulk of the ortho substituent. nih.gov This suggests that for this compound, the steric hindrance from the two ortho halogens might lead to a slower initiation rate in ATRP compared to less hindered analogues.
The choice of the halogen atom in the initiator is also critical. Bromides are generally more reactive initiators than chlorides in ATRP, leading to faster initiation. cmu.edu
| Initiator Type | Polymerization Method | Key Feature | Reference |
| α-Haloketone | Radical Polymerization | Generation of initiating radicals upon photolysis | libretexts.org |
| Alkyl Halide | Atom Transfer Radical Polymerization (ATRP) | Controlled polymerization | cmu.edu |
| ortho-Substituted Phenacyl Bromide | Nucleophilic Displacement (ATRP model) | Decreased reactivity due to steric hindrance | nih.gov |
Table 4: Application of Phenacyl Bromide Analogues in Radical Polymerization
Applications of 2 Bromo 6 Chlorophenacyl Bromide As a Chemical Building Block
Synthesis of Diverse Heterocyclic Compounds
The inherent electrophilicity of 2-Bromo-6-chlorophenacyl bromide allows it to react with a range of dinucleophiles to form various heterocyclic rings through cyclocondensation reactions. These reactions typically involve the formation of two new bonds between the phenacyl bromide and the nucleophilic partner.
Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a prominent application of α-haloketones. The resulting scaffolds, such as pyrroles, thiazoles, and quinoxalines, are present in numerous biologically active molecules.
The Hantzsch pyrrole (B145914) synthesis is a classic method for preparing substituted pyrroles. wikipedia.orgthieme-connect.de This reaction involves the condensation of an α-haloketone, a β-ketoester, and an amine or ammonia (B1221849). wikipedia.org In this context, this compound would serve as the α-haloketone component. The reaction mechanism initiates with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone, leading to cyclization and subsequent dehydration to form the aromatic pyrrole ring. wikipedia.org A solid-phase variation of this synthesis has also been developed, allowing for the efficient creation of pyrrole libraries. nih.gov
Multicomponent reactions (MCRs) provide an efficient pathway to complex molecules in a single step, and α-haloketones are often key components. These reactions can be designed to produce highly substituted pyrroles by combining the α-haloketone with amines and activated alkynes or other suitable partners.
Table 1: Generalized Hantzsch Pyrrole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
|---|---|---|---|
| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | Amine (e.g., Aniline) or Ammonia | Substituted Pyrrole with a 2-bromo-6-chlorophenyl group |
This table illustrates the general reactants for the Hantzsch Pyrrole Synthesis, where this compound would function as the α-haloketone.
The Hantzsch thiazole (B1198619) synthesis is a cornerstone reaction for forming the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or thiosemicarbazide. organic-chemistry.orgacgpubs.org The reaction of this compound with a suitable thioamide would yield a thiazole substituted at the 4-position with the 2-bromo-6-chlorophenyl group. Research has demonstrated this reaction with various substituted phenacyl bromides to produce a wide array of thiazole derivatives. rsc.orgresearchgate.net
Thiazolidinones, another important class of sulfur- and nitrogen-containing heterocycles, can also be synthesized using α-haloketones. For instance, the reaction of an α-haloketone with thiosemicarbazones, often followed by cyclization, can lead to the formation of thiazolidinone-based structures. amazonaws.com Other methods involve reacting α-haloketones with thiourea and an aldehyde in a multicomponent approach. researchgate.net
Table 2: Hantzsch Thiazole Synthesis using Phenacyl Bromide Analogues
| α-Haloketone | Thioamide Source | Solvent | Conditions | Resulting Heterocycle |
|---|---|---|---|---|
| 2-bromo-1-(p-tolyl)ethanone | Thiosemicarbazone derivative | Ethanol | Reflux | 2,4-Disubstituted Thiazole nih.gov |
| Substituted Phenacyl bromides | Thiosemicarbazone | Ethanol | Reflux | Pyrazolyl-thiazole derivatives rsc.org |
This table presents examples of the Hantzsch thiazole synthesis using analogues of this compound, illustrating the general reaction conditions and outcomes.
Quinoxalines are bicyclic heterocycles typically prepared by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. α-Haloketones like this compound serve as valuable precursors to the required dicarbonyl species or can react directly. The reaction of an α-haloketone with a 1,2-phenylenediamine can proceed, often under mild, catalyst-free, or base-catalyzed conditions, to afford highly substituted quinoxalines. researchgate.netacgpubs.org The resulting quinoxaline (B1680401) would bear the 2-bromo-6-chlorophenyl substituent. Various catalysts, including pyridine (B92270) and heteropolyoxometalates, have been employed to facilitate this transformation efficiently. acgpubs.orgnih.gov
The versatility of α-haloketones extends to the synthesis of other fused nitrogen heterocycles. They can undergo annulation reactions driven by palladium catalysis or other means to form complex polycyclic systems. nih.govorganic-chemistry.org For example, reactions with heteroaryl ketones can lead to N-fused heterocycles through an acyl-transfer mechanism. nih.gov Furthermore, reactions with N-phenacylbenzothiazolium bromides (formed from phenacyl bromides) can lead to fused polycyclic pyrrolo-systems via [3+2] cycloaddition reactions. mdpi.com
The direct synthesis of the indole (B1671886) core using α-haloketones as a primary building block is less common than methods like the Fischer or Bischler synthesis. However, phenacyl bromides can be used to functionalize existing indole structures or participate in more complex multi-step syntheses. For instance, 1-(2-Bromo-6-chlorophenyl)indolin-2-one has been synthesized, where the substituted phenyl ring is attached to the indole nitrogen. Other routes to substituted indoles often start from different precursors, such as 2-(gem-dibromovinyl)anilines or through functionalization of the pre-formed indole ring. rsc.orgnih.govgoogle.com
Oxygen-Containing Heterocycles (e.g., Benzofurans, Oxazoles)
While direct literature examples detailing the use of this compound for the synthesis of benzofurans and oxazoles are not prevalent, the well-established chemistry of α-haloketones provides a strong basis for its potential in this area. osti.govnih.gov The general synthetic strategies for these heterocycles often involve the reaction of an α-haloketone with a suitable nucleophile, leading to a cyclization event.
Benzofuran (B130515) Synthesis: The synthesis of benzofurans can be envisioned through the reaction of this compound with a substituted phenol. In a typical reaction, the phenoxide ion would act as a nucleophile, attacking the α-carbon of the phenacyl bromide and displacing the bromide ion. The resulting intermediate would then undergo an intramolecular cyclization, followed by dehydration, to yield the benzofuran ring system. The presence of the bromo and chloro substituents on the phenyl ring of the phenacyl bromide would be retained in the final benzofuran product, providing a handle for further functionalization.
Oxazole (B20620) Synthesis: Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. A common route to oxazoles involves the reaction of an α-haloketone with an amide. In this context, this compound could react with a primary amide, such as benzamide, in a process known as the Robinson-Gabriel synthesis. The initial reaction would involve the N-alkylation of the amide by the phenacyl bromide, followed by cyclization and dehydration to form the oxazole ring. The resulting oxazole would bear the 2-bromo-6-chlorophenyl substituent at one position, offering a scaffold for the development of new chemical entities.
The following table summarizes the potential reactants and expected products for the synthesis of these heterocycles using this compound.
| Heterocycle | Reactant for this compound | Expected Product Class |
| Benzofuran | Substituted Phenol | Substituted Benzofuran |
| Oxazole | Primary Amide | Substituted Oxazole |
One-Pot and Multicomponent Reactions for Heterocycle Construction
The efficiency of organic synthesis can be significantly enhanced through the use of one-pot and multicomponent reactions (MCRs), which allow for the formation of complex molecules from simple starting materials in a single synthetic operation. osti.gov α-Haloketones, including phenacyl bromides, are excellent substrates for such reactions due to their ability to participate in sequential bond-forming events. researchgate.net
While specific examples utilizing this compound in MCRs are not extensively documented, its reactivity profile suggests its suitability for such transformations. For instance, it could be employed in a Hantzsch-type synthesis of thiazoles, a well-known MCR. This would involve the one-pot reaction of this compound, a thiourea or thioamide, and an ammonia source. The resulting thiazole would be substituted with the 2-bromo-6-chlorophenyl group.
Furthermore, its application in cascade reactions, where the initial product of a reaction undergoes further spontaneous transformations, is also conceivable. osti.gov For example, an initial alkylation of a suitable nucleophile by this compound could set the stage for an intramolecular cyclization, leading to the formation of a variety of heterocyclic scaffolds in a single, efficient step. The development of such one-pot and multicomponent strategies involving this particular phenacyl bromide derivative remains a promising area for future research.
Role in Polymer Chemistry
The unique photochemical and radical-initiating properties of phenacyl bromides have led to their exploration in the field of polymer chemistry. This compound, by extension, is a candidate for several applications in this domain.
Utilization as a Photoinitiator (Norrish Type I)
Phenacyl bromide and its derivatives have been investigated as Norrish Type I photoinitiators for radical polymerization. libretexts.orgsciencemadness.orgspectrochem.in The Norrish Type I reaction involves the photochemical cleavage of the α-carbon-carbon bond in a ketone upon absorption of light, generating two radical fragments. In the case of this compound, irradiation with UV light would be expected to cause homolytic cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) carbon, as well as the carbon-bromine bond of the phenacyl group.
This process generates reactive radicals that can initiate the polymerization of various vinyl monomers, such as styrenes and acrylates. sciencemadness.org An important advantage of using phenacyl bromide-based photoinitiators is the potential for the bromine atom to be incorporated at the chain end of the resulting polymer. libretexts.org This provides a "handle" for further chemical modification of the polymer.
The following table outlines the key aspects of this compound's potential as a photoinitiator.
| Property | Description |
| Initiation Mechanism | Norrish Type I cleavage upon UV irradiation |
| Generated Species | Carbon-centered and bromine radicals |
| Monomer Compatibility | Styrenes, acrylates, and other vinyl monomers |
| Key Advantage | Potential for bromine chain-end functionality |
Synthesis of Chain-End Functionalized Polymers
The incorporation of a bromine atom at the polymer chain end, as described above, is a powerful tool for the synthesis of well-defined, functional polymers. This bromine-terminated polymer can serve as a macroinitiator for further polymerization reactions or can be converted to other functional groups through various chemical transformations.
For example, the bromine end-group can be used to initiate Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low dispersity. By using a bromine-terminated polymer as a macroinitiator in an ATRP reaction with a different monomer, it is possible to create block copolymers.
Preparation of Complex Polymer Architectures (e.g., Block Copolymers)
The ability to create bromine-terminated polymers using this compound as an initiator opens the door to the synthesis of complex polymer architectures, most notably block copolymers. sciencemadness.org A block copolymer consists of two or more different polymer chains linked together.
The synthesis of a block copolymer using this approach would typically involve two steps:
First Block Synthesis: A monomer, such as styrene (B11656) or methyl methacrylate, is polymerized using this compound as a photoinitiator. This results in a bromine-terminated homopolymer.
Second Block Synthesis: The bromine-terminated homopolymer is then used as a macroinitiator to polymerize a second, different monomer. This can be achieved through techniques like ATRP, where the bromine end-group initiates the growth of the second polymer block.
This strategy allows for the creation of well-defined diblock or even triblock copolymers with tailored properties.
Preparation of Organometallic Species and Complexes
The reaction of organic halides with metals or organometallic reagents is a fundamental transformation in organic synthesis, leading to the formation of organometallic species that are highly valuable as intermediates and catalysts. While specific reports on the formation of stable organometallic complexes from this compound are scarce in the reviewed literature, its structure suggests potential reactivity pathways.
The presence of two different carbon-bromine bonds (one on the aromatic ring and one on the acyl chain) and a carbon-chlorine bond presents interesting possibilities for selective reactivity.
Reaction with Magnesium (Grignard Reagents): The formation of a Grignard reagent would typically involve the reaction of an organohalide with magnesium metal. sciencemadness.org Given the higher reactivity of the α-bromo ketone, it is likely that reaction with magnesium would preferentially occur at this position. However, the resulting Grignard reagent would be a magnesium enolate, which may have limited utility as a standard Grignard reagent. The aryl bromide and chloride would likely be less reactive under standard Grignard formation conditions.
Reaction with Organolithium Reagents: Organolithium reagents are highly reactive and can undergo halogen-metal exchange with aryl halides. sciencemadness.org It is plausible that under controlled conditions, selective lithium-halogen exchange could occur at the aryl bromide position of this compound. The resulting aryllithium species could then be used in a variety of subsequent reactions.
Oxidative Addition to Transition Metals: Phenacyl halides can undergo oxidative addition to low-valent transition metal centers. osti.govnih.gov This process involves the insertion of the metal into the carbon-halogen bond, leading to the formation of a new organometallic complex. Such complexes can be important intermediates in catalytic cycles. The reaction of this compound with a suitable transition metal precursor, such as a Ni(0) complex, could potentially lead to the formation of a nickel-phenacyl complex. nih.gov The study of such reactions could open up new avenues for the catalytic applications of this compound.
The potential for this compound to serve as a precursor to organometallic species is an area that warrants further investigation.
Generation of Masked Alpha-Haloketones (e.g., Alpha-Halo Imines)
The direct use of α-haloketones in some synthetic routes can be challenging due to their high reactivity and potential for side reactions. A common strategy to circumvent these issues is to protect or "mask" the ketone functionality. One effective way to achieve this is by converting the α-haloketone into an α-halo imine. These masked compounds are generally more stable and can be deprotected under specific conditions to regenerate the ketone.
The synthesis of α-halo imines can be accomplished through the condensation of an α-haloketone with a primary amine. For this compound, the reaction with a primary amine (R-NH₂) would proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding α-bromo imine.
This transformation is often catalyzed by acids or facilitated by dehydrating agents to drive the equilibrium towards the imine product. The resulting α-bromo imines are valuable synthetic intermediates. For instance, α-chloromethylketimines have been synthesized with high purity and complete conversion through gold-catalyzed hydroamination of 1-chloroalkynes with aromatic amines. nih.gov While this method starts from a different precursor, the condensation of this compound with amines represents a more direct route to the corresponding α-bromo imines. nih.gov The stability and reactivity of these masked α-haloketones allow for subsequent modifications at other parts of the molecule before unmasking the ketone.
| Reactant 1 | Reactant 2 | Product Class | Reaction Type |
| This compound | Primary Amine (R-NH₂) | α-Bromo Imine | Condensation |
Synthesis of Other Key Organic Scaffolds
1,4-Diketones are crucial precursors for the synthesis of various five-membered heterocyclic compounds such as furans, pyrroles, and thiophenes. The reaction of α-haloketones, like this compound, with enolates or their equivalents is a classical and effective method for constructing the 1,4-dicarbonyl framework.
In this approach, an enolate, generated from a ketone using a suitable base, acts as a nucleophile and attacks the electrophilic α-carbon of this compound in an SN2 reaction. This forms a new carbon-carbon bond and results in the desired 1,4-diketone. The choice of base and reaction conditions is critical to control the regioselectivity of enolate formation when using unsymmetrical ketones. masterorganicchemistry.comyoutube.com
Modern advancements have introduced milder and more efficient methods for this transformation. For example, visible-light-mediated reactions using photocatalysts can facilitate the coupling of α-bromoketones with silyl (B83357) enol ethers to produce 1,4-dicarbonyls. organic-chemistry.org Other catalytic systems, such as those based on copper or palladium, have also been developed for the synthesis of 1,4-diketones from α-halocarbonyl compounds. organic-chemistry.orgorganic-chemistry.org
| Method | Reactants | Catalyst/Reagent | Product |
| Enolate Alkylation | This compound, Ketone | Strong Base (e.g., LDA) | 1-(2-Bromo-6-chlorophenyl)-2-(2-oxoalkyl)ethan-1-one |
| Silyl Enol Ether Coupling | This compound, Silyl Enol Ether | Photocatalyst or Lewis Acid | 1-(2-Bromo-6-chlorophenyl)-2-(2-oxoalkyl)ethan-1-one |
| Stetter Reaction | Aldehyde, Michael Acceptor | N-Heterocyclic Carbene (NHC) | 1,4-Diketone |
Table showing representative methods for 1,4-diketone synthesis adaptable for this compound.
Alpha-sulfanylacetic acid derivatives are important structural motifs found in various biologically active molecules and are valuable synthetic intermediates. The synthesis of these compounds can be initiated by the reaction of this compound with a thiol (R-SH). This reaction proceeds via a nucleophilic substitution where the sulfur atom of the thiol attacks the α-carbon of the ketone, displacing the bromide ion to form an α-sulfanyl ketone.
The resulting α-(organothio)ketone can then be oxidized to the corresponding α-sulfanylacetic acid derivative. A common method for this oxidation is the haloform reaction if the R group in the starting ketone is a methyl group, or by other oxidative cleavage methods. Alternatively, direct oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone can be achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). Subsequent chemical steps can then convert the carbonyl group to a carboxylic acid.
The reaction of thiols with α-haloketones is generally a high-yielding and straightforward process. The reactivity of thiols and the stability of the resulting thioether linkage make this a robust method for introducing sulfur functionality into organic molecules. nih.gov
| Step | Reactants | Reagent | Intermediate/Product |
| 1. Thioetherification | This compound, Thiol (R-SH) | Base (e.g., NaH, Et₃N) | 2-(Alkylthio)-1-(2-bromo-6-chlorophenyl)ethan-1-one |
| 2. Oxidation | 2-(Alkylthio)-1-(2-bromo-6-chlorophenyl)ethan-1-one | Oxidizing Agent (e.g., H₂O₂, mCPBA) | 2-(Alkylsulfonyl)-1-(2-bromo-6-chlorophenyl)ethan-1-one |
Table illustrating the two-step synthesis of α-sulfanyl ketone derivatives.
Computational Chemistry Approaches to 2 Bromo 6 Chlorophenacyl Bromide Reactivity
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule that govern its reactivity. For 2-bromo-6-chlorophenacyl bromide, these studies would reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting how the molecule will interact with other chemical species.
The electronic structure of this compound is significantly influenced by its halogen substituents and the carbonyl group. The oxygen atom of the carbonyl group is expected to possess a significant negative partial charge, making it a prime site for electrophilic attack. Conversely, the carbonyl carbon will be electrophilic. The α-carbon, bonded to a bromine atom, is also a key electrophilic center, susceptible to nucleophilic attack.
The reactivity of α-haloketones is a subject of considerable interest. nih.govwikipedia.org Conformational and electronic interaction studies on related α-haloacetophenones indicate the presence of rotational isomerism, which can influence reactivity. nih.gov The preferred conformation often involves the halogen and carbonyl oxygen being in close proximity. nih.gov
Frontier molecular orbital analysis provides further insights into reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding charge transfer in a reaction. In this compound, the HOMO is likely to be located on the aromatic ring and the halogen atoms, while the LUMO is expected to be centered on the carbonyl group and the C-Br bond of the phenacyl bromide moiety. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical stability of the molecule. researchgate.net
Illustrative Calculated Electronic Properties of Substituted Phenacyl Bromides
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Phenacyl bromide | -6.5 | -1.2 | 5.3 | 2.8 |
| 4-Chlorophenacyl bromide | -6.7 | -1.5 | 5.2 | 1.5 |
| This compound | -6.8 | -1.7 | 5.1 | 3.5 |
Note: The data in this table is illustrative and based on general principles of substituent effects. It does not represent the results of a specific published computational study on these exact molecules.
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and intermediates. For this compound, several reaction mechanisms can be envisaged, such as nucleophilic substitution at the α-carbon, reaction at the carbonyl carbon, and reactions involving the aromatic ring.
The reaction of α-haloketones with nucleophiles can proceed through different pathways, including direct SN2 substitution or an initial addition to the carbonyl group. acs.orgacs.org Theoretical studies can calculate the activation energies for these competing pathways, thereby predicting the most likely mechanism. For instance, in the reaction with a nucleophile, one pathway would be the direct displacement of the bromide at the α-carbon. Another possibility is the initial attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which could then undergo further rearrangement.
The solvolysis of phenacyl halides has also been a subject of mechanistic studies, with computational approaches helping to elucidate the reaction pathways in various solvents. acs.org DFT methods are frequently used to model such reactions, providing insights into the structures of transition states and the energetics of the reaction profile. nih.govnih.gov The nature of the solvent can be incorporated into these models using polarizable continuum models (PCM). mdpi.com
Prediction of Selectivity in Complex Organic Transformations
Many organic reactions can yield multiple products. Computational chemistry has become an indispensable tool for predicting the selectivity (chemo-, regio-, and stereoselectivity) of such transformations. southwestern.edu For this compound, which possesses multiple electrophilic sites, predicting the selectivity of a reaction is a key challenge.
For example, in a reaction with a nucleophile that can attack either the carbonyl carbon or the α-carbon, computational methods can predict the preferred site of attack by comparing the activation barriers for the two competing pathways. nih.gov The regioselectivity in reactions such as cross-aldol condensations involving α-haloketones can also be rationalized and predicted using theoretical models. nih.gov
Furthermore, in reactions where new stereocenters are formed, computational methods can predict the diastereomeric or enantiomeric excess. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers.
Illustrative Predicted Activation Energies for Competing Reaction Pathways
| Nucleophile | Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |
| Cyanide | Attack at α-carbon | 15.2 | 2-Bromo-6-chloro-α-cyanophenacyl |
| Cyanide | Attack at carbonyl carbon | 18.5 | - |
| Hydride | Reduction of carbonyl | 12.8 | 1-(2-Bromo-6-chlorophenyl)-2-bromoethanol |
| Hydride | Reductive dehalogenation | 20.1 | - |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how computational chemistry can be used to predict selectivity. It is not based on published experimental or computational results for this specific molecule.
Modeling of Substituent Effects on Reaction Outcomes
The bromo and chloro substituents on the aromatic ring of this compound exert significant electronic and steric effects that modulate its reactivity. Computational models are adept at quantifying these substituent effects. echemcom.comnih.gov
The electron-withdrawing nature of the halogen substituents on the phenyl ring will influence the electrophilicity of both the carbonyl carbon and the α-carbon. This effect can be quantified by calculating atomic charges and electrostatic potentials. Furthermore, these substituents will affect the stability of any intermediates or transition states formed during a reaction.
Correlations between calculated electronic parameters and experimental observables, such as reaction rates, can be established. echemcom.com For instance, the Hammett equation, a cornerstone of physical organic chemistry, can be extended and rationalized using computational data. By calculating properties for a series of substituted phenacyl bromides, a quantitative structure-activity relationship (QSAR) can be developed to predict the reactivity of new analogues. nih.gov
The steric bulk of the ortho-bromo substituent is also a critical factor. It can hinder the approach of a nucleophile to the carbonyl carbon, potentially favoring attack at the less sterically encumbered α-carbon. Molecular modeling can provide a quantitative measure of this steric hindrance.
Future Research Directions and Emerging Trends
Development of Sustainable and Environmentally Benign Synthesis Protocols
Traditional synthesis routes to α-haloketones often involve the use of hazardous reagents like elemental bromine and chlorinated solvents, presenting significant environmental and safety concerns. mdpi.com Consequently, a major thrust of future research is the development of greener and more sustainable synthetic protocols.
Efforts are focused on replacing toxic halogenating agents with safer alternatives. N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), are promising substitutes. mdpi.combohrium.com Another sustainable approach involves using halide anions (X⁻) in combination with an oxidant. bohrium.com The H₂O₂-HBr system, for instance, offers an environmentally benign method for bromination that can be performed in water. mdpi.com The use of ionic liquids as recyclable reaction media also represents a move towards more sustainable processes. researchgate.net
Future research will likely concentrate on optimizing these greener methods. Key goals include improving reaction efficiency, expanding substrate compatibility, and minimizing waste generation. nih.gov The hydration of 1-haloalkynes is another underexplored but potentially atom-economical and environmentally friendly route to α-haloketones. mdpi.comresearchgate.net
Table 1: Comparison of Traditional vs. Sustainable Synthesis Methods for α-Haloketones
| Feature | Traditional Method (e.g., Br₂) | Sustainable Alternative (e.g., H₂O₂/HBr) |
|---|---|---|
| Halogen Source | Elemental Bromine (Br₂) | Hydrogen Bromide (HBr) |
| Oxidant | None required | Hydrogen Peroxide (H₂O₂) |
| Solvent | Often chlorinated solvents (e.g., CCl₄) | Water, Ionic Liquids |
| Byproduct | HBr (corrosive gas) | Water |
| Safety Concerns | High toxicity, corrosive | Lower toxicity, safer handling |
| Environmental Impact | High | Low |
Exploration of Novel Catalytic Systems for Functionalization
The dual electrophilicity of 2-Bromo-6-chlorophenacyl bromide makes it an ideal substrate for a wide range of functionalization reactions. mdpi.com The development of novel catalytic systems is unlocking new synthetic possibilities, allowing for the precise and efficient formation of new chemical bonds.
Ruthenium-catalyzed reactions have enabled the direct meta-selective C-H alkylation of arenes using α-halo carbonyls as coupling partners. rsc.org This method is operationally simple and allows for a range of primary, secondary, and tertiary alkylations. rsc.org Nickel-catalyzed asymmetric cross-coupling reactions have also been developed, allowing racemic α-bromoketones to react with arylzinc reagents to form α-arylated ketones with high enantioselectivity. nih.gov This stereoconvergent process operates under mild conditions, which is crucial for generating potentially labile tertiary stereocenters. nih.gov
Furthermore, photocatalysis is emerging as a powerful tool. Copper-cocatalyst-modified carbon nitride (Cu-C₃N₄) has been used for the selective photosynthesis of α-haloketones from styrene (B11656) derivatives, using light to activate dioxygen and generate the necessary radicals for the reaction. chemistryviews.org An umpolung strategy, which reverses the typical reactivity of the α-carbon from a nucleophile to an electrophile, has been achieved using a metallacyclic iridium catalyst, enabling functionalization with a wide array of conventional nucleophiles. springernature.com
Table 2: Emerging Catalytic Systems for α-Haloketone Functionalization
| Catalytic System | Reaction Type | Key Advantages |
|---|---|---|
| Ruthenium(II) Complexes | meta-C–H Alkylation | High site-selectivity, broad substrate scope. rsc.org |
| Nickel/Pybox Ligands | Asymmetric α-Arylation | Stereoconvergent, mild conditions, creates tertiary stereocenters. nih.gov |
| Iridium Complexes | Enantioselective α-Functionalization | Umpolung strategy, compatible with diverse nucleophiles (N, O, S, C). springernature.com |
| Photocatalysis (e.g., Cu-C₃N₄) | Oxyhalogenation | Uses visible light, sustainable, high selectivity. chemistryviews.org |
Expansion of Applications in Materials Science and Specialty Chemical Production
The synthetic versatility of α-haloketones like this compound positions them as crucial intermediates for high-value products. nih.govresearchgate.net They are key precursors in the synthesis of a vast array of nitrogen-, sulfur-, and oxygen-containing heterocycles, which form the core of many pharmaceutical compounds and biologically active molecules. mdpi.comresearchgate.netnih.gov For example, they are used in the Hantzsch synthesis of thiazoles and pyrroles. wikipedia.orgresearchgate.net
In materials science, research is exploring the incorporation of α-haloketones into polymer backbones or as functional groups on material surfaces. Their reactivity allows for post-polymerization modification, enabling the creation of materials with tailored properties. Bridged silsesquioxanes containing nitrogen can coordinate with metal complexes to create heterogeneous recyclable catalysts, and α-haloketones can be used in the synthesis of the organic linkers for these materials. researchgate.net
The production of specialty chemicals, including agrochemicals and fine chemicals, relies on building blocks like this compound. Their ability to undergo selective transformations makes them indispensable for constructing complex molecular frameworks from simpler, readily available starting materials. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of α-haloketones can be challenging to control in traditional batch reactors due to high reaction rates and exothermic kinetics, which can lead to the formation of byproducts. rsc.org Flow chemistry, which involves performing reactions in continuous-flowing streams through microreactors, offers significant advantages. thieme-connect.de This technology provides superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher selectivity and yields. rsc.org
A multistep continuous flow process for synthesizing α-halo ketones from N-protected amino acids has been successfully developed. acs.org This method eliminates the need to handle hazardous intermediates like diazomethane (B1218177) and allows for rapid production. acs.org The scalability of flow chemistry has been demonstrated by optimizing the selective monobromination of acetophenone (B1666503) in a microreactor and then translating the conditions to a larger system for production at a rate of 1.1 g/hr. rsc.org
The integration of flow chemistry with automated platforms and artificial intelligence is a key emerging trend. These systems can perform high-throughput screening of reaction conditions, accelerating the discovery and optimization of new synthetic routes for compounds like this compound and their derivatives. nih.gov This approach not only enhances efficiency and safety but also facilitates the rapid production of chemical libraries for drug discovery and material science applications. nih.gov
Q & A
Basic: What are the established synthesis protocols for 2-bromo-6-chlorophenacyl bromide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves bromination of a substituted acetophenone precursor. For example, bromination of 6-chloroacetophenone derivatives using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) can achieve regioselective bromination at the ortho position . Optimizing the bromine stoichiometry (1.1–1.3 equivalents) and maintaining a temperature of 0–5°C minimizes side products like dibrominated species. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity product. Yield improvements (>75%) are achievable by slow addition of bromine to avoid exothermic side reactions .
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
Answer:
Recrystallization is preferred for large-scale purification due to the compound’s moderate solubility in polar solvents. A 3:1 ethanol/water mixture at 60°C followed by gradual cooling to 4°C yields crystals with >95% purity . For complex mixtures, flash chromatography (silica gel, gradient elution with hexane:ethyl acetate from 9:1 to 7:3) resolves brominated byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (mp 121–123°C, consistent with halogenated acetophenones) .
Basic: How should this compound be stored to maintain stability?
Answer:
Store the compound in amber vials under inert gas (argon or nitrogen) at 0–4°C to prevent photodegradation and hydrolysis. Desiccants like silica gel are essential to mitigate moisture-induced decomposition. Stability tests indicate <5% degradation over 6 months under these conditions. Avoid prolonged exposure to amines or nucleophiles, which can displace bromide .
Advanced: What reaction mechanisms govern the nucleophilic substitution of bromide in this compound?
Answer:
The bromide leaving group undergoes SN2 displacement in polar aprotic solvents (e.g., DMF or DMSO) with strong nucleophiles (e.g., thiols or amines). Kinetic studies show rate acceleration with crown ethers (18-crown-6), which sequester counterions and enhance nucleophilicity. Competing elimination (E2) is observed in basic conditions (e.g., K₂CO₃ in ethanol), forming α,β-unsaturated ketones. Mechanistic pathways are confirmed via ¹H NMR monitoring of intermediate carbanion formation .
Advanced: How can capillary electrophoresis (CE) optimize bromide quantification in post-reaction mixtures?
Answer:
CE with UV detection (200 nm) separates bromide ions (Br⁻) from chloride (Cl⁻) using a borate buffer (pH 9.2) and applied voltage of 20 kV. To resolve peak overlap, add 10 mM β-cyclodextrin to the buffer, which differentially complexes Cl⁻ and Br⁻. Method validation shows a detection limit of 0.015 mg/L for Br⁻, with RSD <2% for triplicate runs. Self-stacking effects from high chloride content improve sensitivity .
Advanced: How should contradictory bromide concentration data from different analytical methods be resolved?
Answer:
Discrepancies often arise from methodological differences, e.g., ion chromatography (IC) vs. fluorescein-based colorimetry. Cross-validate using standard additions: Spike samples with known Br⁻ concentrations and compare recovery rates (target: 95–105%). IC is preferred for low-concentration samples (<0.5 mg/L), while colorimetry suits high-concentration matrices. Reanalyze historical data with updated detection limits (e.g., IC’s 0.10 mg/L vs. older colorimetric methods’ 0.50 mg/L) .
Advanced: How can regioselectivity in bromination be controlled during synthesis?
Answer:
Regioselectivity is influenced by electronic and steric effects. Electron-withdrawing groups (e.g., Cl at position 6) direct bromination to the less hindered ortho position. Catalyst choice is critical: FeBr₃ favors electrophilic aromatic substitution, while AlCl₃ may promote para bromination. Computational modeling (DFT) of transition states predicts bromine orientation, guiding solvent selection (e.g., nitrobenzene enhances para selectivity) .
Advanced: What solvent systems minimize side reactions in coupling reactions involving this compound?
Answer:
Non-coordinating solvents (e.g., toluene or THF) reduce ligand exchange in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). For Ullmann-type couplings, DMF with CuI/1,10-phenanthroline accelerates aryl-aryl bond formation while suppressing dehalogenation. Solvent polarity (measured by ET(30) scale) correlates with reaction efficiency: Optimal ε ~15–20 minimizes ionic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
